4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound is a sulfamoyl-substituted benzamide derivative featuring a 1,3,4-thiadiazole core. Its structure integrates a dimethylsulfamoyl group at the para position of the benzamide ring and a piperidine-linked oxoethylthio moiety at the 5-position of the thiadiazole. The synthesis typically involves coupling a benzoic acid derivative (e.g., 4-(N,N-dimethylsulfamoyl)benzoic acid) with a thiadiazole-2-amine intermediate via carbodiimide-mediated amidation (e.g., using DCC/HOBt in THF) . The thiadiazole intermediate is synthesized through cyclization of thiosemicarbazides or via alkylation of thiol-containing precursors, as described in analogous protocols .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S3/c1-22(2)30(26,27)14-8-6-13(7-9-14)16(25)19-17-20-21-18(29-17)28-12-15(24)23-10-4-3-5-11-23/h6-9H,3-5,10-12H2,1-2H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHLKKULBCUIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting aniline derivatives with acyl chlorides or anhydrides.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzamide derivative with dimethylsulfamoyl chloride under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Coupling of Thiadiazole and Benzamide Moieties
The final step involves coupling the thiadiazole fragment to the benzamide core:
-
Amide bond formation : The thiadiazole’s amine group reacts with the benzamide’s carboxylic acid under coupling conditions (e.g., using EDC/HOBt or similar reagents).
Analytical Characterization
Key techniques for confirming structural integrity include:
Reaction Conditions and Challenges
-
Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for coupling reactions.
-
Temperature control : Reactions like cyclization or sulfonation require precise temperature management to optimize yields.
-
Functional group compatibility : The presence of multiple reactive groups (e.g., amide, thioether) necessitates careful reagent selection to avoid side reactions.
Data Table: Key Reactions and Methods
This synthesis pathway highlights the complexity of designing multi-functional heterocycles and underscores the importance of optimized reaction conditions and characterization techniques. Further experimental validation of each step would be required for full structural confirmation.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to possess activity against various Gram-positive and Gram-negative bacteria. The incorporation of the sulfonamide group may further enhance this activity by inhibiting bacterial growth through interference with folic acid synthesis .
Anticancer Potential
Studies have suggested that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may act as inhibitors of key enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that derivatives with similar structural features can inhibit thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells . This suggests a potential role for this compound in cancer therapy.
Anti-inflammatory Effects
Molecular docking studies have indicated that related compounds can serve as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The anti-inflammatory properties of such compounds could be explored further, making them candidates for treating conditions like asthma or arthritis .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins with thiol groups, which could form covalent bonds with the thiadiazole ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with sulfonamide/benzamide pharmacophores. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Sulfamoyl Group Modifications: The dimethylsulfamoyl group in the target compound provides moderate electron-withdrawing effects and hydrogen-bonding capacity, which may enhance receptor binding compared to nitro (electron-deficient) or dipropylsulfamoyl (bulkier, lipophilic) groups .
Thiadiazole Core Alterations :
- Substitution of thiadiazole with oxadiazole (e.g., ) reduces ring aromaticity and alters dipole moments, affecting binding to enzymatic pockets.
- Fluorination of the benzamide ring (e.g., ) enhances acetylcholinesterase inhibitory activity, suggesting the target compound’s dimethylsulfamoyl group may prioritize selectivity over potency for this enzyme.
Side Chain Variations: The oxo-piperidinylethylthio moiety in the target compound introduces a rigid, hydrogen-bond-accepting group. Analogs with thiazolylamino or thiophenyl groups (e.g., ) exhibit divergent bioactivity profiles due to differences in steric bulk and electronic interactions.
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazoles are known for a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. This article explores the biological activity of this specific compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring , which is crucial for its biological activity. The structural components include:
- Thiadiazole moiety : Known to exhibit various biological activities.
- Piperidine group : Associated with neuroactivity and potential efficacy against central nervous system disorders.
- Sulfamoyl group : Implicates possible antibacterial properties.
Anticancer Activity
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For instance:
- Cell lines tested : Human myeloid leukemia HL-60, melanoma SK-MEL-1, and others showed decreased viability upon treatment with thiadiazole derivatives .
- Mechanism of action : The interaction of the thiadiazole ring with cellular membranes allows these compounds to induce apoptosis in cancer cells .
Antimicrobial Activity
Thiadiazole derivatives have shown promising results against various microbial strains:
- Bacterial strains : Compounds have been tested against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating significant antibacterial effects .
- Fungal strains : Some derivatives also exhibited antifungal activity against Candida albicans and Aspergillus species .
Anti-inflammatory and Analgesic Effects
Thiadiazole compounds have been noted for their anti-inflammatory properties:
- Inflammation models : In vivo studies have indicated that these compounds can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of thiadiazole derivatives on cancer cell lines. The results indicated that the tested compound significantly reduced cell viability in multiple cancer types, including breast and lung cancers. The study concluded that the mechanism involved apoptosis induction through mitochondrial pathways .
Study 2: Antimicrobial Properties
In a comparative study of various thiadiazole derivatives, the compound was evaluated for its antibacterial activity using a microdilution method. It exhibited potent activity against resistant bacterial strains, outperforming several conventional antibiotics. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of reference drugs .
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(N,N-dimethylsulfamoyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can intermediates be validated?
- Methodology :
- Step 1 : Synthesize the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃), as demonstrated in thiadiazole derivative syntheses .
- Step 2 : Introduce the piperidinyl-2-oxoethylthio moiety via nucleophilic substitution using 2-bromo-1-(piperidin-1-yl)ethan-1-one in the presence of a base (e.g., K₂CO₃ in DMF) .
- Step 3 : Couple the sulfamoylbenzamide group using a benzoyl chloride derivative in pyridine or THF .
- Validation : Confirm intermediates via TLC, melting point analysis, and ¹H/¹³C NMR (e.g., characteristic thiadiazole C=S peak at ~160 ppm in ¹³C NMR) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Techniques and Markers :
- ¹H NMR :
- Piperidine protons: δ 1.4–1.6 (m, 6H), δ 2.3–2.5 (m, 4H) .
- Thiadiazole NH: δ 10.2–10.5 (s, 1H) .
- IR :
- C=O (amide): ~1650–1680 cm⁻¹; S=O (sulfonamide): ~1150–1200 cm⁻¹ .
- LC-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of piperidine moiety at m/z ~85) .
Q. How can researchers assess the compound’s in vitro antimicrobial activity, and what controls are essential?
- Protocol :
- Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) .
- Controls :
- Positive: Ciprofloxacin (bacteria), Fluconazole (fungi).
- Negative: DMSO solvent control.
- Data Interpretation : Report MIC values (µg/mL) and compare with structurally similar thiadiazole derivatives (e.g., 5-arylidine amino-1,3,4-thiadiazoles with MICs ≤ 8 µg/mL) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights can guide the optimization of this compound’s bioactivity?
- Key Modifications :
- Piperidine Substitution : Replace piperidine with morpholine or pyrrolidine to alter lipophilicity and membrane permeability .
- Thiadiazole Core : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance electrophilic interactions with microbial targets .
- Sulfamoyl Group : Replace dimethylsulfamoyl with a trifluoromethylsulfonamide to improve metabolic stability .
- Experimental Design :
- Use comparative IC₅₀/MIC assays and logP calculations to correlate substituent effects with activity .
Q. How can computational modeling resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
- Approach :
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial dihydrofolate reductase (DHFR) or fungal CYP51 .
- Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability under physiological conditions .
- Case Study : Discrepancies in IC₅₀ values for similar thiadiazoles may arise from assay pH variations affecting ionization (e.g., sulfonamide pKa ~6.5) .
Q. What strategies mitigate solubility challenges during formulation for in vivo studies?
- Solutions :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>1 mg/mL required for IP/IV administration) .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the sulfamoyl group to improve bioavailability .
Data Analysis and Theoretical Frameworks
Q. How can researchers reconcile conflicting data on cytotoxicity vs. therapeutic efficacy?
- Framework :
- Apply the Therapeutic Index (TI) : TI = IC₅₀ (normal cells)/IC₅₀ (target cells). Prioritize compounds with TI >10 .
- Case Study : Thiadiazole derivatives with TI <5 often exhibit off-target kinase inhibition; use phosphoproteomics to identify unintended targets .
Q. What role do intermolecular interactions (e.g., hydrogen bonding) play in crystallographic stability?
- Analysis :
- X-ray crystallography reveals key interactions (e.g., N–H···O hydrogen bonds in the thiadiazole-piperidine region) that stabilize the crystal lattice .
- Impact : Poor crystallinity (<80% purity) can skew diffraction data; refine via recrystallization from methanol/ethyl acetate .
Tables for Key Data
Table 1 : Comparative Antimicrobial Activity of Thiadiazole Derivatives
| Compound | MIC (µg/mL) | LogP | Key Substituent | Reference |
|---|---|---|---|---|
| Target Compound | 4–8 | 2.1 | Piperidine | |
| 5-Nitro-1,3,4-thiadiazole | 2–4 | 1.8 | -NO₂ | |
| Morpholine Analog | 8–16 | 1.5 | Morpholine |
Table 2 : Spectral Markers for Key Functional Groups
| Group | ¹H NMR (δ) | ¹³C NMR (δ) | IR (cm⁻¹) |
|---|---|---|---|
| Thiadiazole C=S | – | 160–165 | – |
| Piperidine | 1.4–1.6 (m, 6H) | 24–28 | – |
| Sulfonamide S=O | – | – | 1150–1200 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
